Ethyl 2-(4-(bromomethyl)phenyl)acetate
Overview
Description
Ethyl 2-(4-(bromomethyl)phenyl)acetate is a chemical compound with the formula C10H11BrO2 . It is also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .
Synthesis Analysis
The synthesis of this compound can involve various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .Scientific Research Applications
Synthesis and Chemical Transformations
Intermediate for Synthesis
Ethyl 2-(4-(bromomethyl)phenyl)acetate serves as an intermediate in the synthesis of various compounds. For instance, 4-phenyl-2-butanone, which holds importance in medicine, is synthesized using ethyl ethanate through a series of reactions involving Claisen's condensation and substitution reactions (Jiangli Zhang, 2005).
Suzuki Coupling Reactions
The compound has been utilized in Suzuki coupling reactions, a technique commonly employed in academic and industrial research to generate functionalized biaryls. This methodology has been used to synthesize ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showcasing the compound's role in the discovery of new anti-inflammatory drugs (N. Costa et al., 2012).
Biological Interactions and Applications
Binding with Human Serum Albumin
The binding characteristics of thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, to human serum albumin (HSA) have been studied to understand the pharmacokinetic mechanisms of these drugs. These studies reveal insights into the drug's binding kinetics and structural changes induced in HSA, providing valuable information for drug development (S. Karthikeyan et al., 2016).
Membrane Reactor Development
Ethyl 2-hydroxy-4-phenylbutyrate, a related compound, has been studied for its role as an intermediate in the synthesis of ACE-inhibitors. The kinetic resolution of this compound has been achieved using a membrane reactor, highlighting the potential of such systems in efficient drug synthesis (A. Liese et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNFSQJXFUUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577225 | |
Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7398-81-4 | |
Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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